2-[1-(2,4-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid
Description
2-[1-(2,4-Dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid is a pyrazole derivative characterized by a 2,4-dichlorophenyl substituent at the N1 position, a ketone group at C5, and an acetic acid moiety at C2. Its molecular formula is C₁₂H₁₀Cl₂N₂O₃, with a calculated molecular weight of 301.13 g/mol . The acetic acid group enhances polarity, likely improving aqueous solubility compared to ester or amide analogs, which may influence formulation strategies .
Properties
IUPAC Name |
2-[1-(2,4-dichlorophenyl)-5-oxo-4H-pyrazol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O3/c12-6-1-2-9(8(13)3-6)15-10(16)4-7(14-15)5-11(17)18/h1-3H,4-5H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRYQRSHTUFJRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=C(C=C(C=C2)Cl)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,4-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid typically involves the following steps:
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Formation of the Pyrazole Ring: : The initial step involves the cyclization of a hydrazine derivative with a β-diketone or β-ketoester to form the pyrazole ring. For instance, 2,4-dichlorophenylhydrazine can react with ethyl acetoacetate under acidic or basic conditions to yield the corresponding pyrazole.
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Introduction of the Acetic Acid Moiety: : The pyrazole intermediate is then subjected to a carboxylation reaction to introduce the acetic acid group. This can be achieved through the reaction of the pyrazole with chloroacetic acid in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acid catalysis. Typical conditions involve refluxing in ethanol or dimethylformamide (DMF) with concentrated sulfuric acid or p-toluenesulfonic acid.
Example reaction:
2-[1-(2,4-Dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid + R-OH →
this compound ester
| Alcohol (R-OH) | Catalyst | Yield Range |
|---|---|---|
| Methanol | H₂SO₄ | 75–85% |
| Ethanol | TsOH | 80–90% |
Amide Formation
The compound reacts with primary or secondary amines to form amides via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
Key reaction pathway:
textCarboxylic acid → Activation with EDC → Nucleophilic attack by amine → Amide product
Notable examples:
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Reaction with benzylamine produces N-benzyl-2-[1-(2,4-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetamide (83% yield).
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Hydrazine derivatives form hydrazides, precursors for heterocyclic systems .
Cyclocondensation with Hydrazines
The pyrazole ring participates in cyclocondensation reactions with hydrazines to form fused heterocycles. For example:
Reaction with phenylhydrazine :
textThis compound + PhNHNH₂ → 6-(2,4-Dichlorophenyl)-4-(pyrazolyl)-4,5-dihydropyridazin-3(2H)-one
Conditions:
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Solvent: Butanol
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Temperature: Reflux (5–10 hrs)
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Yield: 70–82%
Nucleophilic Substitution at Pyrazole Ring
The electron-deficient pyrazole ring undergoes nucleophilic substitution at the C-4 position under basic conditions:
Example:
textThis compound + R-X → 4-Substituted pyrazole derivatives
| Nucleophile (R-X) | Product Type |
|---|---|
| Thiophenol | 4-Arylthio derivative |
| Sodium azide | 4-Azido derivative |
Salt Formation
The carboxylic acid forms salts with inorganic and organic bases, enhancing solubility for pharmacological applications :
Common counterions:
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Sodium (C₁₁H₈Cl₂N₂O₃Na)
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Diethylamine (C₁₁H₈Cl₂N₂O₃·C₄H₁₁N)
Oxidation and Reduction
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Oxidation: The pyrazole ring remains stable under mild oxidizing conditions, but strong oxidants (e.g., KMnO₄) degrade the ring.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the 4,5-dihydro-1H-pyrazol-5-one moiety to a fully saturated pyrazolidine .
Supramolecular Interactions
Crystallographic studies reveal key non-covalent interactions influencing reactivity :
| Interaction Type | Bond Length (Å) | Role in Reactivity |
|---|---|---|
| N–H···O (H-bond) | 1.86–2.15 | Stabilizes transition states |
| C–H···O | 2.30–2.45 | Directs regioselectivity |
Scientific Research Applications
Biological Properties
Research has indicated that compounds containing the pyrazole moiety exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that pyrazole derivatives can possess significant antibacterial and antifungal properties. For instance, the compound was tested against various strains of bacteria and fungi, demonstrating effective inhibition at certain concentrations .
- Anti-inflammatory Effects : Some derivatives of pyrazoles have been reported to exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes .
- Analgesic Activity : Research has indicated that certain pyrazole compounds can act as analgesics by modulating pain pathways in biological systems .
Applications in Medicinal Chemistry
The unique structure of 2-[1-(2,4-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid makes it a candidate for drug development. Its potential applications include:
- Pharmaceutical Development : The compound could serve as a lead structure for developing new anti-inflammatory or analgesic drugs. Its modification may enhance efficacy and reduce side effects.
- Cancer Research : Given the biological activities associated with pyrazoles, derivatives of this compound may be explored for their anticancer properties, targeting specific cancer cell lines in vitro and in vivo .
Applications in Agriculture
Beyond medicinal chemistry, this compound may have applications in agriculture:
- Pesticides : Due to its antimicrobial properties, it could be developed into a pesticide or fungicide to protect crops from pathogens .
Case Study 1: Antimicrobial Testing
In a study evaluating various pyrazole derivatives against pathogenic bacteria, this compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. The results suggest its potential as an antimicrobial agent in clinical settings .
Case Study 2: Anti-inflammatory Activity
A recent investigation into the anti-inflammatory effects of pyrazole derivatives highlighted that this compound significantly reduced edema in animal models when administered at doses of 50 mg/kg. This study supports further exploration into its therapeutic applications for inflammatory diseases .
Mechanism of Action
The mechanism by which 2-[1-(2,4-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dichlorophenyl group enhances binding affinity through hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table highlights key structural differences and similarities between the target compound and related pyrazole derivatives:
Key Research Findings
Substituent Effects on Bioactivity: The 2,4-dichlorophenyl group is a hallmark of agrochemicals like propiconazole, a triazole fungicide . Methyl or ethyl esters (e.g., –15) exhibit higher lipophilicity, favoring blood-brain barrier penetration in pharmaceuticals, whereas the carboxylic acid group in the target compound may limit this .
Hydrogen Bonding and Solubility :
- The acetic acid group facilitates strong hydrogen bonding, as described in , which could improve crystalline stability but require pH adjustment for solubility in biological systems (e.g., sodium salt formation) .
Synthetic Accessibility :
- and highlight methods for synthesizing pyrazole-acetic acid derivatives via ester intermediates. The target compound’s synthesis likely follows similar pathways, with final hydrolysis of an ethyl ester precursor .
Physicochemical Properties
- Lipophilicity : The target compound’s logP is estimated to be lower than ester analogs (e.g., ’s ethyl ester, logP ~2.5) due to the polar carboxylic acid group.
- Thermal Stability : Pyrazoles with dichlorophenyl groups typically exhibit high thermal stability, a trait advantageous for agrochemical formulations .
Biological Activity
2-[1-(2,4-Dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid (CAS: 1094361-21-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and analgesic effects. This article delves into the biological activity of this compound, synthesizing data from various studies and highlighting its mechanisms of action, structure-activity relationships, and therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound includes a pyrazole ring substituted with a dichlorophenyl group and an acetic acid moiety. The molecular formula is C12H10Cl2N2O3, with a molecular weight of approximately 313.12 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C12H10Cl2N2O3 |
| Molecular Weight | 313.12 g/mol |
| CAS Number | 1094361-21-3 |
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activity primarily through the inhibition of cyclooxygenase (COX) enzymes. Cyclooxygenases are crucial in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. The inhibition of these enzymes leads to reduced production of inflammatory mediators.
Anti-inflammatory Effects
A study focusing on similar pyrazole derivatives demonstrated strong anti-inflammatory properties through their ability to inhibit COX enzymes effectively. In particular, compounds with specific halogen substitutions on the aromatic ring showed enhanced inhibitory activity against COX enzymes in vitro .
Analgesic Activity
In vivo studies have shown that derivatives containing the pyrazole structure can significantly reduce pain responses in animal models. For instance, the administration of such compounds resulted in decreased paw edema in carrageenan-induced inflammation models .
Structure-Activity Relationship (SAR)
The structure-activity relationship for this class of compounds suggests that:
- Halogen Substitution : The presence of halogens at specific positions on the phenyl ring enhances biological activity.
- Functional Groups : The nature and position of substituents on the pyrazole ring can significantly influence both COX inhibition and analgesic properties.
Case Studies
Several studies have explored the biological activity of pyrazole derivatives:
- Study on COX Inhibition : A derivative similar to this compound exhibited IC50 values indicating potent inhibition against COX enzymes, correlating well with its structural features .
- Inflammation Model : In a rat model of inflammation induced by carrageenan, treatment with the compound led to a statistically significant reduction in paw swelling compared to control groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
